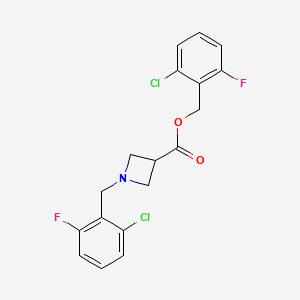

2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate

CAS No.: 1289385-42-7

Cat. No.: VC5771413

Molecular Formula: C18H15Cl2F2NO2

Molecular Weight: 386.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289385-42-7 |

|---|---|

| Molecular Formula | C18H15Cl2F2NO2 |

| Molecular Weight | 386.22 |

| IUPAC Name | (2-chloro-6-fluorophenyl)methyl 1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylate |

| Standard InChI | InChI=1S/C18H15Cl2F2NO2/c19-14-3-1-5-16(21)12(14)9-23-7-11(8-23)18(24)25-10-13-15(20)4-2-6-17(13)22/h1-6,11H,7-10H2 |

| Standard InChI Key | YLEFLRUQJVERJA-UHFFFAOYSA-N |

| SMILES | C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)OCC3=C(C=CC=C3Cl)F |

Introduction

Chemical Structure and Nomenclature

The compound belongs to the azetidine carboxylate ester family, characterized by a four-membered azetidine ring substituted with a carboxylate ester group. Its IUPAC name, 2-chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate, reflects the following structural features:

-

Two 2-chloro-6-fluorobenzyl moieties: These aromatic groups contribute to the molecule’s steric bulk and electron-withdrawing properties, influencing reactivity and solubility .

-

Azetidine-3-carboxylate core: The saturated four-membered ring introduces conformational rigidity, while the carboxylate ester enhances metabolic stability compared to free carboxylic acids .

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅Cl₂F₂NO₂ |

| Molecular Weight | 414.23 g/mol |

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

Step 1: Preparation of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid is functionalized via alkylation or esterification. For example, reaction with 2-chloro-6-fluorobenzyl bromide under basic conditions yields the mono-substituted intermediate .

Step 2: Dual Benzylation

A second equivalent of 2-chloro-6-fluorobenzyl halide is introduced to the azetidine nitrogen using coupling agents like HATU or DCC, followed by purification via column chromatography .

Step 3: Esterification

The carboxylate group is protected as a benzyl ester using 2-chloro-6-fluorobenzyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-TsOH) .

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Temperature | 0–5°C (Step 1), 20–30°C (Step 2) |

| Solvent | Dichloromethane (DCM) or Pyridine |

| Catalysts/Reagents | DMAP, Pyridine, HATU |

| Yield | 45–68% (estimated from analogous syntheses) |

Physicochemical Properties

Spectral Data

While experimental NMR or MS data for this specific compound is unavailable in public databases, analogous azetidine carboxylates exhibit the following characteristics:

Solubility and Stability

-

Solubility: Poor in water (<0.1 mg/mL); soluble in DCM, DMF, or THF .

-

Stability: Hydrolytically labile under strongly acidic or basic conditions due to the ester group .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (refrigerated) |

| Incompatible Materials | Strong oxidizers, acids, bases |

| Transport Classification | UN 2811 (Toxic Solids, Organic) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume